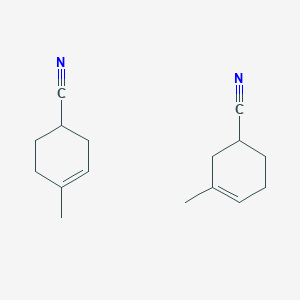

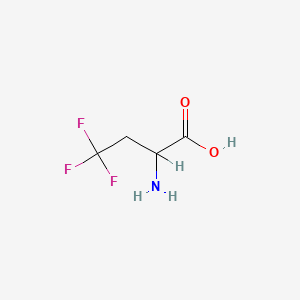

![molecular formula C27H37N3O2S B2892760 2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860789-66-8](/img/structure/B2892760.png)

2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

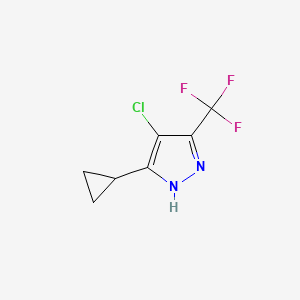

2-[(2,5-Dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (hereafter referred to as “2-DMBQ”) is a synthetic compound of the quinazolinimine class, which is a type of heterocyclic amine. It is a colorless solid that is soluble in water and organic solvents. 2-DMBQ has been studied for its potential applications in a variety of scientific research fields, such as biochemistry, physiology, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Selectivity

Quinazolinimines, including structures similar to the compound , have been investigated for their inhibitory activities against certain enzymes. For instance, homobivalent dimers of quinazolinimines, which bridge the imine nitrogen atoms via different spacers, have demonstrated significant inhibitory activities against cholinesterases. These compounds, through specific structural configurations, show more than a 100-fold increase in inhibitory activities compared to monomeric compounds, yielding low-nanomolar inhibitors with selectivity towards butyrylcholinesterase. This characteristic makes them potential candidates for research into treatments for diseases where cholinesterase function is implicated, such as Alzheimer's disease (Decker, 2006).

Antimalarial and Antibacterial Properties

The antimalarial and antibacterial properties of quinazolinimine derivatives have been the subject of various studies, highlighting their potential as leads for developing new therapeutic agents. For example, a study synthesized and evaluated a series of 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. One particular compound, identified as SSJ-717, exhibited high antimalarial activity, underscoring the potential of quinazolinimine derivatives in the quest for new antimalarial drugs (Mizukawa et al., 2021).

Antitumor and Antibacterial Activity

Quinazolinimine derivatives have also been explored for their antitumor and antibacterial activities. Novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized and evaluated for these properties. These compounds demonstrate promising results in antitumor properties in an ascites carcinoma model and antibacterial properties using the agar diffusion method, suggesting their utility in developing new anticancer and antibacterial drugs (Markosyan et al., 2019).

Heterocyclization and Synthesis Techniques

Research into quinazolinimine derivatives extends into the development of new synthesis techniques and heterocyclization reactions. Studies have focused on the alkylation of quinazoline-4(3H)-thione to afford novel 4-[(alkenylsulfanyl)quinazolines, illustrating advanced synthetic pathways for creating various quinazolinimine derivatives with potential biological activities (Bakhteeva et al., 2020).

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2S/c1-6-7-8-9-10-11-14-30-26(28)22-16-24(31-4)25(32-5)17-23(22)29-27(30)33-18-21-15-19(2)12-13-20(21)3/h12-13,15-17,28H,6-11,14,18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSVGRVJXMULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=CC(=C3)C)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

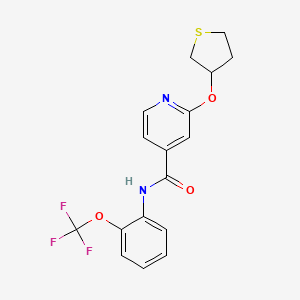

![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)

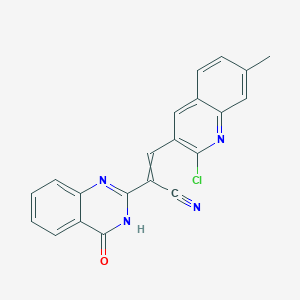

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

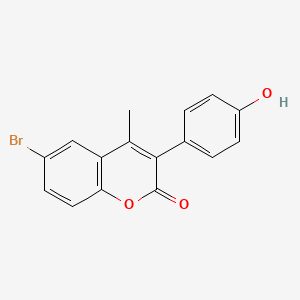

![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)